N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
Description
N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a phenylethyl group and a pyrazolyl group, which contribute to its distinctive chemical properties and reactivity.
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-phenylethyl)-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5/c1-2-5-13(6-3-1)7-9-16-14-11-15(18-12-17-14)20-10-4-8-19-20/h1-6,8,10-12H,7,9H2,(H,16,17,18) |
InChI Key |
RLIGIAJNZSKZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a phenylethyl halide in the presence of a base such as potassium carbonate.
Introduction of Pyrazolyl Group: The pyrazolyl group can be added through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or pyrazole rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides, bases (e.g., potassium carbonate)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: The compound may be used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine
- N-(2-phenylethyl)-6-(1H-triazol-1-yl)pyrimidin-4-amine
- N-(2-phenylethyl)-6-(1H-tetrazol-1-yl)pyrimidin-4-amine
Uniqueness
N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
